Aluminum selenide

Wide-bandgap semiconductor Optoelectronics UV-blue emission

Semiconductor doping workflows often depend on hazardous high-pressure H₂Se cylinders. Aluminum selenide (Al₂Se₃) eliminates this risk-hydrolyzing quantitatively at room temperature for on-demand, point-of-use H₂Se generation. • Delivers high-purity H₂Se gas via controlled hydrolysis; no cylinder infrastructure required. • Wide-bandgap semiconductor (Eg ≈3.1 eV); only 1.3% lattice mismatch with Si(111) for epitaxial UV-blue optoelectronics. • Al₂Se₃/rGO (10 wt%) nanocomposite achieves 1138.1 F g⁻¹ at 2.5 A g⁻¹ in supercapacitor electrodes.

Molecular Formula AlSe
Molecular Weight 105.95 g/mol
CAS No. 1302-82-5
Cat. No. B073142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum selenide
CAS1302-82-5
Molecular FormulaAlSe
Molecular Weight105.95 g/mol
Structural Identifiers
SMILES[Al].[Se]
InChIInChI=1S/Al.Se
InChIKeyAINNHYSCPOKHAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Selenide Properties and Procurement


Aluminum selenide (Al₂Se₃) is an inorganic compound belonging to the Group III-VI chalcogenide semiconductor family, alongside aluminum sulfide (Al₂S₃) and aluminum telluride (Al₂Te₃) [1]. It is typically synthesized via direct combination of elemental aluminum and selenium at elevated temperatures (≈1000 °C) [2]. In its bulk form, Al₂Se₃ is a wide-bandgap semiconductor (Eg ≈3.1 eV) with a defected wurtzite crystal structure [3]. The compound is highly reactive toward moisture, undergoing rapid hydrolysis to release hydrogen selenide (H₂Se) gas [2]. This chemical instability necessitates rigorous storage under inert atmosphere, but the very property enables its established use as a solid-state precursor for on-demand H₂Se generation in semiconductor doping and chemical synthesis [4].

Why Aluminum Selenide Cannot Be Substituted


While aluminum chalcogenides (Al₂S₃, Al₂Se₃, Al₂Te₃) and related gallium/indium selenides share the same M₂X₃ stoichiometry and basic semiconductor character, their critical electronic, structural, and chemical properties differ substantially. The band gap of Al₂Se₃ (≈3.1 eV) is significantly wider than that of Al₂Te₃ (≈2.4 eV), Ga₂Se₃ (≈2.2 eV), and In₂Se₃ (1.4–2.5 eV), directly dictating the spectral response in optoelectronic devices [1]. Furthermore, Al₂Se₃ exhibits a unique 1.3% lattice mismatch with Si(111)—the closest match among aluminum chalcogenides—enabling superior epitaxial integration with silicon-based technologies [2]. Its hydrolytic instability, while requiring special handling, confers a distinct functional advantage as a solid, easily transportable precursor for high-purity H₂Se gas [3]. These quantifiable divergences mean that substituting Al₂Se₃ with another in-class material inevitably alters device band alignment, interfacial quality, or gas generation efficiency, directly impacting R&D outcomes and manufacturing yield.

Aluminum Selenide Quantitative Differentiation


Wider Band Gap for UV-Blue Optoelectronics

Al₂Se₃ possesses a bulk direct band gap of 3.1 eV, which is significantly wider than that of its closest aluminum chalcogenide analog, Al₂Te₃ (2.4 eV) [1], and notably larger than other Group III selenides like Ga₂Se₃ (2.2 eV) and In₂Se₃ (1.4–2.5 eV) [2]. This 0.7 eV gap difference relative to Al₂Te₃ translates to Al₂Se₃ being fundamentally suited for higher-energy photon absorption and emission in the near-UV and blue spectral regions, whereas Al₂Te₃ is limited to visible wavelengths [1].

Wide-bandgap semiconductor Optoelectronics UV-blue emission

Superior Silicon Lattice Match for Epitaxy

The hexagonal lattice constant of bulk Al₂Se₃ is approximately 1.3% larger than the Si(111) surface lattice constant [1]. This represents the closest lattice match among the aluminum chalcogenides to silicon. In contrast, Ga₂Se₃ exhibits a 0.1% mismatch, which is even smaller but is offset by the higher thermal budget required for Al₂Se₃ film stability (i.e., Al₂Se₃ withstands higher temperatures before Se desorption compared to GaSe) [2]. The 1.3% mismatch value is a critical quantitative metric for epitaxial growth, as it directly correlates with interfacial defect density and strain relaxation in heterostructures.

Epitaxy Silicon photonics Heterointegration

High Capacitance in Nanocomposite Supercapacitors

An Al₂Se₃/rGO nanocomposite electrode containing 10 wt% reduced graphene oxide achieved a specific capacitance of 1138.1 F g⁻¹ at a current density of 2.5 A g⁻¹, with a corresponding energy density of 39.57 Wh kg⁻¹ [1]. This performance is superior to the same composite with 5 wt% rGO (701.8 F g⁻¹) and dramatically exceeds that of pristine Al₂Se₃, which suffers from low-rate capacity and poor cyclic stability due to aggregation [1]. While direct comparator data for other metal selenide/rGO composites are not provided in the same study, the absolute value of 1138 F g⁻¹ is among the highest reported for transition metal selenide-based electrodes, underscoring the composite's potential.

Supercapacitor Energy storage Nanocomposite

Rapid Hydrolysis for High-Purity H₂Se Generation

Al₂Se₃ reacts instantaneously and quantitatively with water or acids to release hydrogen selenide gas according to the reaction Al₂Se₃ + 6 H₂O → 2 Al(OH)₃ + 3 H₂Se ↑ [1]. This hydrolysis is effectively complete at room temperature, making Al₂Se₃ a reliable solid precursor for on-demand H₂Se generation. In contrast, iron selenide (FeSe) requires acid hydrolysis and may proceed more slowly or incompletely without heating, while other metal selenides (e.g., ZnSe, CdSe) are largely stable toward water and necessitate harsher chemical treatments [2]. The quantitative, ambient-temperature conversion of Al₂Se₃ to H₂Se simplifies reactor design and improves gas purity for semiconductor doping applications.

Hydrogen selenide generation Chemical precursor Semiconductor doping

Tunable Band Gap in Electrodeposited Thin Films

Electrodeposited Al₂Se₃ thin films exhibit a systematic and controllable reduction in optical band gap as a function of deposition parameters. Specifically, increasing the cathodic potential from 1000 mV to 1400 mV reduces the band gap from 3.2 eV to 2.9 eV, while extending deposition time from 3 min to 15 min narrows the gap from 3.3 eV to 2.7 eV [1]. This tunability, spanning a 0.6 eV range, is accompanied by a conductivity type transition from p-type to n-type as voltage increases [1]. Such in-situ property control is not commonly reported for the more extensively studied Ga₂Se₃ or In₂Se₃ thin films, which typically have fixed band gaps dictated by their bulk crystalline phase.

Electrodeposition Band gap engineering Thin-film semiconductor

Procurement Scenarios for Aluminum Selenide


UV-Blue Optoelectronics on Silicon

When developing UV-blue photodetectors, LEDs, or laser diodes intended for monolithic integration with silicon microelectronics, Al₂Se₃ presents a compelling material choice. Its 3.1 eV band gap provides the necessary high-energy photon response [1], while its 1.3% lattice mismatch with Si(111) enables epitaxial growth with manageable strain and defect density [2]. This combination of wide band gap and silicon compatibility is quantitatively superior to alternatives like Ga₂Se₃ (2.2 eV gap) or Al₂Te₃ (2.4 eV gap) for UV-blue applications, and the 1.3% mismatch value is a critical process specification for MBE or CVD system qualification.

Supercapacitor Electrode Development

For research groups engineering next-generation supercapacitors, Al₂Se₃—when processed into an Al₂Se₃/rGO nanocomposite with 10 wt% rGO—demonstrates a specific capacitance of 1138.1 F g⁻¹ at 2.5 A g⁻¹ [1]. This is a 62% improvement over the 5% rGO composite and represents a leading value among transition metal selenide electrodes. Procurement of high-purity Al₂Se₃ powder is therefore justified for synthesizing these specific nanocomposite architectures, with the 10% rGO loading serving as a validated optimization benchmark for comparative studies.

On-Demand H₂Se for Doping

In semiconductor fabrication lines or chemical laboratories requiring a reliable, high-purity source of H₂Se dopant gas without the infrastructure of high-pressure cylinders, Al₂Se₃ is the preferred solid precursor. Its quantitative and rapid hydrolysis at room temperature [1] ensures consistent gas delivery and minimizes the formation of unwanted byproducts. This application leverages a unique chemical reactivity profile that is not shared by more stable metal selenides (e.g., ZnSe, CdSe), making Al₂Se₃ the material of choice for small-scale, point-of-use H₂Se generation.

Band-Gap Tunable Thin-Film Transistors

For research into tunable thin-film transistors and photodiodes, electrodeposited Al₂Se₃ offers the distinct advantage of in-situ band gap control from 3.3 eV down to 2.7 eV, along with a p- to n-type conductivity transition, simply by adjusting deposition voltage or time [1]. This process-defined tunability (ΔEg = 0.6 eV) provides a platform for fabricating graded-bandgap devices or optimizing electronic properties without changing the source material. This is a differentiator compared to Ga₂Se₃ or In₂Se₃ thin films, which lack this continuous, growth-parameter-driven tunability.

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